2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15026681
InChI: InChI=1S/C19H22N4O2S/c1-4-26-18-21-17-20-13-9-19(2,3)10-14(25)15(13)16(23(17)22-18)11-6-5-7-12(24)8-11/h5-8,16,24H,4,9-10H2,1-3H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H22N4O2S
Molecular Weight: 370.5 g/mol

2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.:

Cat. No.: VC15026681

Molecular Formula: C19H22N4O2S

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one -

Specification

Molecular Formula C19H22N4O2S
Molecular Weight 370.5 g/mol
IUPAC Name 2-ethylsulfanyl-9-(3-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C19H22N4O2S/c1-4-26-18-21-17-20-13-9-19(2,3)10-14(25)15(13)16(23(17)22-18)11-6-5-7-12(24)8-11/h5-8,16,24H,4,9-10H2,1-3H3,(H,20,21,22)
Standard InChI Key RTRWJJHLGLOGCV-UHFFFAOYSA-N
Canonical SMILES CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=CC=C4)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name systematically describes its polycyclic structure: a triazolo[5,1-b]quinazolin-8-one scaffold substituted at position 2 with an ethylsulfanyl group, at position 9 with a 3-hydroxyphenyl moiety, and at position 6 with two methyl groups. The molecular formula C₁₉H₂₂N₄O₂S (MW = 370.5 g/mol) reflects the integration of sulfur and oxygen heteroatoms within the aromatic system. Key structural elements include:

  • Triazoloquinazolinone core: A fused bicyclic system combining triazole and quinazolinone rings, providing π-π stacking capabilities for target binding .

  • Ethylsulfanyl substituent: A thioether group at position 2 enhancing lipophilicity and potential metalloenzyme interactions .

  • 3-Hydroxyphenyl group: A phenolic substituent at position 9 contributing to hydrogen bonding and antioxidant capacity.

  • Geminal dimethyl groups: At position 6, these groups impose conformational rigidity and improve metabolic stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₂S
Molecular Weight370.5 g/mol
IUPAC Name2-ethylsulfanyl-9-(3-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,] triazolo[5,1-b]quinazolin-8-one
Canonical SMILESCCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=CC=C4)O
Topological Polar Surface Area101 Ų

Data derived from VulcanChem and PubChem entries .

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The ¹H NMR spectrum exhibits characteristic signals:

  • δ 1.35 ppm (triplet, 3H, SCH₂CH₃)

  • δ 1.55 ppm (singlet, 6H, C(CH₃)₂)

  • δ 6.75–7.25 ppm (multiplet, 4H, aromatic protons)

  • δ 9.85 ppm (singlet, 1H, phenolic -OH) .

The ¹³C NMR spectrum shows carbonyl resonance at δ 172.8 ppm (C=O) and thiomethyl carbon at δ 14.2 ppm.

Synthetic Methodologies

Green Chemistry Approaches

The compound is synthesized via a one-pot, three-component reaction employing:

  • 3-Amino-5-methylthio-1H-1,2,4-triazole

  • 3-Hydroxybenzaldehyde

  • 5,5-Dimethylcyclohexane-1,3-dione

Reaction Conditions:

  • Catalyst: L-proline (20 mol%)

  • Solvent: Aqueous ethanol (1:1 v/v)

  • Temperature: 80°C, 4–6 hours

  • Yield: 78–82% .

This method adheres to Group-Assisted Purification (GAP) principles, eliminating column chromatography. The E-factor (environmental impact metric) is calculated at 0.85, significantly lower than traditional synthetic routes .

OrganismCompoundAmpicillinChloramphenicol
E. coli (ATCC 25922)12.53225
S. aureus (ATCC 29213)251612

Data adapted from green chemistry pharmacological studies .

The ethylsulfanyl group enhances membrane permeability, while the 3-hydroxyphenyl moiety disrupts bacterial biofilm formation .

Anticancer Activity

Preliminary MTT assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 μM, compared to doxorubicin (IC₅₀ = 2.1 μM). Molecular docking indicates strong binding (ΔG = -9.8 kcal/mol) to EGFR tyrosine kinase, surpassing erlotinib (-8.2 kcal/mol) .

Antioxidant Properties

The compound exhibits 72% DPPH radical scavenging at 100 μM, attributable to the phenolic -OH group. This activity surpasses ascorbic acid (65%) at equivalent concentrations.

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • Ethylsulfanyl vs. Methylsulfanyl: Ethyl substitution improves lipophilicity (clogP +0.4) and Gram-negative coverage .

  • 3-Hydroxyphenyl vs. 4-Nitrophenyl: The hydroxy group enhances antioxidant activity but reduces antitubercular potency compared to nitro analogs .

  • Gem-Dimethyl Groups: Increase metabolic stability (t₁/₂ = 4.7 h in microsomes vs. 1.2 h for non-methylated analog).

Comparative Analysis with Analogues

Table 3: Analog Comparison

CompoundEGFR Binding (ΔG, kcal/mol)MIC E. coli (μg/mL)
Target compound-9.812.5
9-(4-Nitrophenyl) analog -8.19.4
6,6-Dimethyl-2-(methylthio) analog -7.518.2

The 3-hydroxyphenyl derivative balances antimicrobial and anticancer activities better than nitro or pyridyl variants .

Pharmacokinetic Profiling

ADMET Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s)

  • Metabolism: Hepatic CYP3A4/2D6 substrate; forms glucuronide conjugate

  • Toxicity: Ames test negative; hERG inhibition IC₅₀ > 30 μM

Solubility and Formulation

  • Aqueous solubility: 89 μg/mL (pH 7.4)

  • LogD (pH 7.4): 2.1

  • Solid dispersion formulation: HPMC-based matrix improves oral bioavailability to 67% in rats

Future Research Directions

Target Validation Studies

CRISPR-Cas9 knockout models suggest involvement of bacterial dihydrofolate reductase (DHFR) and human topoisomerase IIα as primary targets. Isotopic tracer studies are needed to confirm inhibition mechanisms .

Nanoparticle Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) increases tumor accumulation 3.2-fold in xenograft models. Phase I clinical trials are pending toxicology reports.

Hybrid Molecule Development

Coupling with ciprofloxacin via ester linkage produces a bifunctional agent with MIC = 2.1 μg/mL against MRSA, demonstrating synergistic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator